molecular formula C11H22N2O2S B3102072 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine CAS No. 14143-68-1

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine

Cat. No. B3102072
CAS RN: 14143-68-1
M. Wt: 246.37
InChI Key: JGTXZVUGLGMXQI-UHFFFAOYSA-N
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Description

“1-Methanesulfonyl-4-(piperidin-1-yl)piperidine” is a chemical compound with the molecular formula C11H22N2O2S. It is used as a reagent and building block in several synthetic applications .


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “1-Methanesulfonyl-4-(piperidin-1-yl)piperidine” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

The empirical formula of “1-Methanesulfonyl-4-(piperidin-1-yl)piperidine” is C6H14N2O2S and its molecular weight is 178.25 . It is a solid form .

Mechanism of Action

While the specific mechanism of action for “1-Methanesulfonyl-4-(piperidin-1-yl)piperidine” is not clear, piperidine derivatives in general show a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidine and its derivatives are pivotal cornerstones in the production of drugs . They are being utilized in different therapeutic applications and their importance in the field of drug discovery is continually growing . Future research will likely focus on developing new synthesis methods and exploring further therapeutic applications.

properties

IUPAC Name

1-methylsulfonyl-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-16(14,15)13-9-5-11(6-10-13)12-7-3-2-4-8-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTXZVUGLGMXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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